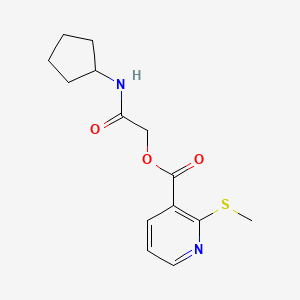

2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate

Description

2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic organic compound featuring a nicotinate ester core substituted with a methylthio (-SMe) group at the 2-position of the pyridine ring. The ester side chain is further modified with a cyclopentylamino carbonyl moiety. Its structural analogs, such as methylthio-substituted thiophene-quinolone hybrids (e.g., compounds in ), demonstrate antibacterial activity, hinting at possible relevance in medicinal chemistry .

Properties

Molecular Formula |

C14H18N2O3S |

|---|---|

Molecular Weight |

294.37 g/mol |

IUPAC Name |

[2-(cyclopentylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H18N2O3S/c1-20-13-11(7-4-8-15-13)14(18)19-9-12(17)16-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,16,17) |

InChI Key |

OGIHFHBFWGSDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2CCCC2 |

solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the preparation of the nicotinic acid derivative, followed by esterification and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylthio-Substituted Heterocycles

Compounds with methylthio substituents on aromatic rings are known for enhanced lipophilicity and bioavailability. For example:

- N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones (, Ref. 18): These quinolone derivatives exhibit antibacterial activity against Gram-positive and Gram-negative pathogens. The methylthio group likely improves membrane penetration compared to unsubstituted analogs.

- 2-(Methylthio)nicotinate derivatives: The target compound shares the methylthio-pyridine motif but lacks the quinolone scaffold. This structural difference may reduce DNA gyrase inhibition (a common quinolone mechanism) but could favor alternative targets, such as kinase enzymes or bacterial thioredoxin pathways .

Aminoalkyl Ester Derivatives

The cyclopentylamino carbonyl side chain distinguishes the target compound from other ester-based analogs:

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (, Ref. 17): Replacing the cyclopentyl group with a piperazine ring enhances solubility but may reduce metabolic stability due to increased polarity. Cyclopentyl groups, being bulkier, could confer better binding to hydrophobic enzyme pockets .

- Diethylaminoethyl chloride derivatives (): While structurally distinct, these compounds highlight the role of aminoalkyl chains in modulating reactivity. The cyclopentylamino group in the target compound may offer steric shielding, reducing off-target interactions compared to smaller amines like diethylamino groups .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Antibacterial Activity: Methylthio-substituted quinolones (e.g., Ref. 18) show potency against Staphylococcus aureus (MIC = 1 µg/mL) and Escherichia coli (MIC = 4 µg/mL). The target compound’s nicotinate core may lack DNA gyrase affinity but could interact with bacterial sulfur metabolism pathways .

- Synthetic Accessibility : The methylthio group in nicotinate esters is easier to functionalize than bromothiophene derivatives (Ref. 17), enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

2-(Cyclopentylamino)-2-oxoethyl 2-(methylthio)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanisms of action, and therapeutic applications is crucial for advancing research in pharmacology and drug development.

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 252.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyclopentylamino and methylthio groups enhances its binding affinity to these targets, potentially leading to modulation of enzymatic activity and receptor signaling.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The compound appears to interfere with cell cycle progression, particularly at the G0/G1 phase, leading to reduced cell viability.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced levels of TNF-alpha | |

| Anticancer | Induced apoptosis in SW480 cells |

Case Study: Anticancer Activity

A study conducted on the SW480 colorectal cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The half-lethal concentration (LC50) was determined to be approximately 25 µM. Flow cytometry analysis revealed that the compound induced late apoptosis in treated cells, confirming its potential as a therapeutic agent against colorectal cancer.

Discussion

The diverse biological activities of this compound highlight its potential as a multi-target drug candidate. Its ability to modulate inflammatory responses and induce apoptosis in cancer cells suggests that it could be developed into a therapeutic agent for treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.